METHYL 2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several aromatic and heterocyclic moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include palladium catalysts for cross-coupling and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional functional groups, while substitution reactions could introduce new aromatic or aliphatic groups to the benzothiophene core .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, METHYL 2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties .
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its complex structure may interact with various biological targets, making it a candidate for drug discovery and development .
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics .
Mechanism of Action
The mechanism of action of METHYL 2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through experimental studies .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene derivatives and quinoline-based molecules. These compounds share structural features with METHYL 2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE and may exhibit similar chemical and biological properties .
Uniqueness
The uniqueness of this compound lies in its specific combination of aromatic and heterocyclic rings, which may confer distinct reactivity and biological activity compared to other compounds .
Properties
Molecular Formula |
C28H26N2O3S |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
methyl 2-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C28H26N2O3S/c1-3-17-12-14-18(15-13-17)23-16-21(19-8-4-6-10-22(19)29-23)26(31)30-27-25(28(32)33-2)20-9-5-7-11-24(20)34-27/h4,6,8,10,12-16H,3,5,7,9,11H2,1-2H3,(H,30,31) |
InChI Key |
HZCWCOXUXWLYSV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.